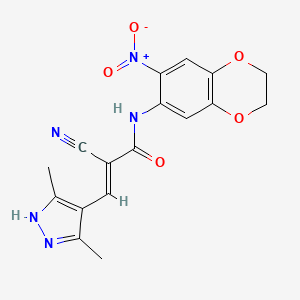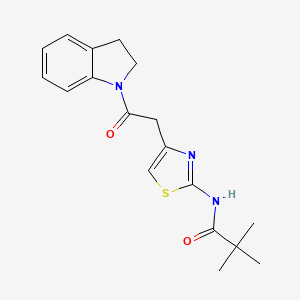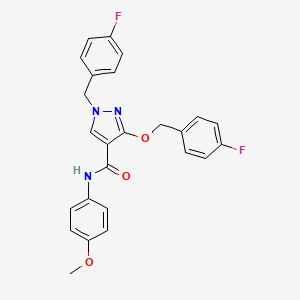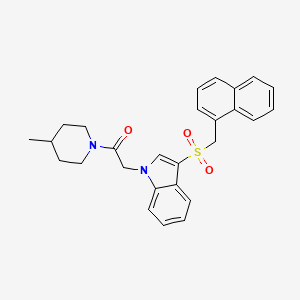![molecular formula C17H17F3N2O3S B2990265 Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate CAS No. 866143-24-0](/img/structure/B2990265.png)
Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate is a useful research compound. Its molecular formula is C17H17F3N2O3S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate typically involves multi-step organic reactions starting from readily available precursor materials. One approach is to first synthesize the 6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl intermediate, which is then reacted with a thiol compound to introduce the sulfanyl group. This intermediate is then coupled with methyl 4-bromomethylbenzenecarboxylate under appropriate conditions to form the target compound.
Industrial Production Methods: While specific industrial production methods may vary, large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethyl group and the benzenecarboxylate ester may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Typical reducing agents include sodium borohydride or lithium aluminium hydride.
Substitution: Reagents such as alkyl halides or nucleophiles like sodium hydride in aprotic solvents are often used.
Major Products Formed: Products vary depending on the reaction type. For example, oxidation may yield sulfoxides, while reduction might produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
4. Scientific Research Applications: this compound has diverse scientific applications, including:
Chemistry: As an intermediate in organic synthesis, enabling the creation of complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly for conditions involving pyrimidine analogs.
Industry: Used in the synthesis of specialty chemicals, contributing to materials science and engineering.
5. Mechanism of Action: The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidinyl ring can participate in hydrogen bonding and van der Waals forces. These interactions influence various biochemical pathways, making the compound valuable for research.
6. Comparison with Similar Compounds: Compared to other compounds with similar structural motifs, this compound stands out due to the unique combination of functional groups:
Trifluoromethyl-pyrimidinyl compounds: Generally exhibit enhanced metabolic stability and lipophilicity, useful in medicinal chemistry.
Benzene-carboxylate derivatives: Offer diverse chemical reactivity, broadening their application range.
相似化合物的比较
4-({[6-Oxo-1-propylpyrimidinyl]sulfanyl}methyl)benzenecarboxylate
Methyl 4-(trifluoromethylsulfanyl)pyrimidinylbenzenecarboxylate
1-Propyl-4-(trifluoromethyl)pyrimidinyl-benzenecarboxylate derivatives
Understanding the unique attributes of methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate opens up numerous possibilities for its application in scientific research and industry.
属性
IUPAC Name |
methyl 4-[[6-oxo-1-propyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-3-8-22-14(23)9-13(17(18,19)20)21-16(22)26-10-11-4-6-12(7-5-11)15(24)25-2/h4-7,9H,3,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYBMUCLWKGEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2990183.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide](/img/structure/B2990185.png)




![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2990196.png)

![6-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990198.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2990199.png)

![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2990202.png)
![1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2990203.png)
![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)
